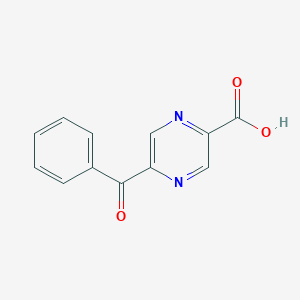

5-Benzoylpyrazine-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H8N2O3 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

5-benzoylpyrazine-2-carboxylic acid |

InChI |

InChI=1S/C12H8N2O3/c15-11(8-4-2-1-3-5-8)9-6-14-10(7-13-9)12(16)17/h1-7H,(H,16,17) |

InChI Key |

OOOGJKOYWSKJFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Benzoylpyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. It has been identified as a precursor in the development of drugs targeting conditions such as diabetes and hyperlipidemia. For instance, it is used in the synthesis of Glipizide, a third-generation sulfonylurea used to treat type 2 diabetes, and Olbetam, which is employed for lipid regulation . The compound's structural properties allow for modifications that enhance its bioactivity and pharmacokinetic profiles.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazine-2-carboxylic acids, including this compound, exhibit antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, making them potential candidates for new antitubercular agents . The development of more lipophilic derivatives has been linked to increased activity against resistant strains of bacteria.

Antitumor Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism involves the disruption of mitochondrial membrane potential and inhibition of DNA synthesis . These findings suggest that this compound could be a scaffold for developing novel anticancer therapies.

Synthesis and Functionalization

The synthesis of this compound often involves various functionalization reactions that enhance its chemical properties. For example, it can be converted into more complex structures through nucleophilic substitution reactions, which yield compounds with diverse biological activities . Such synthetic versatility makes it a valuable compound in pharmaceutical research.

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine-2-carboxylic acid derivatives vary in substituents at positions 5 and 6, influencing their physicochemical and biological properties. Below is a comparative analysis:

Structural-Activity Relationship (SAR):

- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., Cl, CN) at position 5 exhibit superior antimycobacterial activity due to increased electrophilicity, facilitating interactions with bacterial enzymes . For instance, 5-chloro derivatives show MIC values of 50–100 µg/mL against Mycobacterium tuberculosis, outperforming PZA (>100 µg/mL) .

- Benzoyl Group: The benzoyl moiety enhances lipophilicity, promoting cellular uptake. However, excessive bulkiness (e.g., tert-butyl groups) may reduce solubility and bioavailability .

Limitations and Challenges

Preparation Methods

Cyclization of Aldehyde and Diamine Precursors

The synthesis begins with the cyclization of pyruvic aldehyde and o-phenylenediamine in the presence of sodium pyrosulfite as a catalyst. This step forms 3-methylquinoxaline, a pyrazine derivative. Reaction conditions include:

-

Temperature : 30–90°C

-

Time : 0.5–2 hours

-

Catalyst : Sodium pyrosulfite (1–5 wt%)

Post-cyclization processing involves neutralization, desalination, and vacuum distillation to isolate 3-methylquinoxaline.

Oxidation to Dicarboxylic Acid Intermediates

The methyl-substituted quinoxaline undergoes oxidation using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under controlled conditions:

-

Oxidant : KMnO₄ (6.3:1 molar ratio to substrate)

-

Temperature : 100–103°C

-

Product : 5-methylpyrazine-2,3-dicarboxylic acid potassium salt

This step achieves regioselective oxidation of the pyrazine ring, yielding a dicarboxylate intermediate.

Acidification and Decarboxylation

The potassium salt is treated with sulfuric acid to protonate the carboxyl groups and induce decarboxylation:

-

Acid Concentration : 95–98% H₂SO₄

-

Temperature : 115±10°C

-

Decarboxylation Time : 1 hour

This step selectively removes the 3-carboxyl group, yielding 5-methylpyrazine-2-carboxylic acid with ≥99% purity.

Adapting Existing Methods for Benzoyl Functionalization

Introducing a benzoyl group at the 5-position of pyrazine-2-carboxylic acid requires strategic modifications to the above protocol. Key considerations include:

Precursor Selection and Benzoyl Group Introduction

Unlike the methyl group in the referenced patents, benzoyl functionality necessitates:

-

Benzoylation Agents : Benzoyl chloride, benzoyl anhydride, or Friedel-Crafts acylation reagents.

-

Timing of Functionalization :

-

Pre-cyclization : Incorporating a benzoyl-containing aldehyde precursor.

-

Post-cyclization : Direct acylation of the pyrazine ring.

-

Challenges:

-

Steric Hindrance : The benzoyl group’s bulk may impede cyclization or oxidation steps.

-

Regioselectivity : Ensuring acylation occurs exclusively at the 5-position.

Hypothetical Synthesis Pathway

Based on analogous methods, a potential route involves:

Step 1: Synthesis of Benzoyl-Substituted Aldehyde

-

React benzoyl chloride with a protected glycolaldehyde derivative.

-

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–5°C (to minimize side reactions)

-

Step 2: Cyclization with o-Phenylenediamine

-

Use the benzoyl-aldehyde in place of pyruvic aldehyde.

-

Catalyst : Sodium pyrosulfite (1–3 wt%)

-

Temperature : 50–70°C (moderated to accommodate bulkier substituent)

Step 3: Oxidation and Decarboxylation

-

Follow protocols from existing methods, adjusting oxidant stoichiometry to account for electronic effects of the benzoyl group.

Critical Data and Reaction Optimization

Table 1: Comparative Analysis of Methyl vs. Proposed Benzoyl Synthesis

Challenges and Research Gaps

Stability of Benzoyl-Pyrazine Intermediates

The electron-withdrawing nature of the benzoyl group may destabilize intermediates during oxidation, necessitating:

-

Lower Reaction Temperatures : To prevent decomposition.

-

Radical Scavengers : e.g., BHT (butylated hydroxytoluene) to mitigate unwanted side reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Benzoylpyrazine-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis often involves multi-step reactions, such as benzoylation of pyrazine derivatives or coupling reactions using benzoic acid precursors. For example, intermediates can be prepared via acyl chloride formation followed by nucleophilic substitution. Characterization typically employs IR spectroscopy (to confirm functional groups like carbonyl), ¹H/¹³C NMR (to verify proton environments and carbon frameworks), and HPLC (to assess purity). Mass spectrometry (GC-MS or LC-MS) is critical for molecular weight confirmation .

Q. How is the purity of this compound determined in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard, using protocols similar to those in the Food Chemicals Codex for related impurities. A validated method includes comparing retention times and peak areas against reference standards. For example, impurity profiling may involve spiking samples with known analogs (e.g., 5-Benzyl-3,6-dioxo-2-piperazineacetic acid) and using UV detection at 254 nm. Column selection (C18 reverse-phase) and mobile phase optimization (methanol/water gradients) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound with high yield?

- Methodological Answer : Systematic optimization involves varying solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP for acylation), and temperatures. Design of Experiments (DoE) can identify critical parameters. Reaction progress is monitored via thin-layer chromatography (TLC) or in-situ FTIR . For example, highlights the use of esterification and bromination under reflux, with yield improvements achieved by adjusting reactant stoichiometry (1:1.2 molar ratio) and reaction time (8–12 hours) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation with complementary techniques is essential. For instance:

- X-ray crystallography resolves ambiguities in stereochemistry (as in ).

- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, especially in aromatic regions.

- Database comparisons (e.g., NIST Chemistry WebBook) validate IR or mass spectra. Contradictions arising from solvent effects or tautomerism require pH-controlled experiments .

Q. What factors influence the stability of this compound in solution, and how can degradation be minimized?

- Methodological Answer : Stability is pH-dependent; acidic conditions may hydrolyze the benzoyl group. Solvent choice (e.g., DMSO for solubility vs. aqueous buffers) and storage temperature (−20°C for long-term) are critical. Stability-indicating HPLC methods detect degradation products (e.g., free pyrazinecarboxylic acid). Lyophilization improves solid-state stability .

Data Analysis and Validation

Q. What analytical strategies are recommended for detecting trace impurities in this compound?

- Methodological Answer : Combine LC-MS/MS for sensitivity (detection limits <0.1%) and NMR spectroscopy for structural identification of unknown impurities. Reference standards for common byproducts (e.g., unreacted benzoic acid derivatives) should be synthesized or sourced. details a protocol using a "Standard Preparation" spiked with 5-Benzyl-3,6-dioxo-2-piperazineacetic acid to calibrate impurity thresholds .

Q. How can researchers resolve discrepancies between computational modeling and experimental data for this compound?

- Methodological Answer : Re-evaluate computational parameters (e.g., DFT functional selection, solvation models) and validate against experimental X-ray crystallography or vibrational spectroscopy . For instance, ’s crystal structure data can refine density functional theory (DFT) predictions of bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.